Benzoyl chloride, 4-[(2S)-2-methylbutyl]-
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Overview
Description
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzoyl group attached to a 4-[(2S)-2-methylbutyl] substituent. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- can be synthesized through several methods. One common method involves the reaction of benzotrichloride with water or benzoic acid. The reaction with water produces benzoyl chloride and hydrochloric acid, while the reaction with benzoic acid produces benzoyl chloride and benzoic acid . Another method involves the use of chlorinating agents such as phosphorus pentachloride, thionyl chloride, or oxalyl chloride to convert the parent acid into benzoyl chloride .
Industrial Production Methods
In industrial settings, benzoyl chloride, 4-[(2S)-2-methylbutyl]- is typically produced through the chlorination of benzyl alcohol or benzaldehyde. The chlorination process involves the use of chlorine gas to convert benzyl alcohol or benzaldehyde into benzoyl chloride .
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to produce benzoic acid and hydrochloric acid.
Acylation: Reacts with alcohols to form esters and with amines to form amides.
Friedel-Crafts Acylation: Reacts with aromatic compounds to form benzophenones and related derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, amines, and aromatic compounds. The reactions typically occur under acidic or basic conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include benzoic acid, esters, amides, and benzophenones .
Scientific Research Applications
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzoyl chloride, 4-[(2S)-2-methylbutyl]- involves its reactivity as an acyl chloride. The compound reacts with nucleophiles such as water, alcohols, and amines to form various products. The molecular targets and pathways involved in these reactions include the formation of esters, amides, and other derivatives through nucleophilic acyl substitution .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoyl chloride, 4-[(2S)-2-methylbutyl]- include other benzoyl chlorides and acyl chlorides, such as:
Uniqueness
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- is unique due to the presence of the 4-[(2S)-2-methylbutyl] substituent, which imparts specific chemical and physical properties to the compound. This uniqueness allows it to be used in specialized applications where other benzoyl chlorides may not be suitable .
Properties
CAS No. |
62796-32-1 |
---|---|
Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-[(2S)-2-methylbutyl]benzoyl chloride |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1 |
InChI Key |
JTFWIFQALWOEGT-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H](C)CC1=CC=C(C=C1)C(=O)Cl |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
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